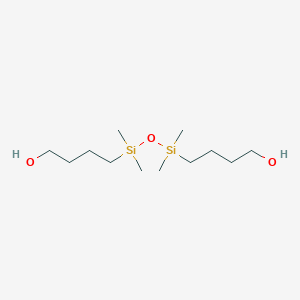

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

概要

説明

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a versatile chemical compound with the molecular formula C12H30O3Si2. It is a colorless to almost colorless clear liquid with a mild odor. This compound is widely used in various industries due to its unique properties, including its role as a coupling agent, surface modifier, and cross-linking agent .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane can be synthesized through a two-step process:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical processing equipment to handle the reagents and reaction conditions safely and efficiently .

化学反応の分析

Types of Reactions

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Polymerization: It can act as a monomer in the formation of polysiloxanes and other silicon-based polymers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Polymerization: Catalysts like platinum or tin compounds are often used to initiate polymerization reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Substitution: Formation of ethers or esters depending on the substituent used.

Polymerization: Formation of polysiloxanes and other silicon-based polymers.

科学的研究の応用

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane has a wide range of applications in scientific research and industry:

Chemistry: Used as a coupling agent and cross-linking agent in the synthesis of various polymers and materials.

Biology: Employed in the modification of surfaces for biological assays and experiments.

Industry: Added to lubricants, sealants, and adhesives to enhance flexibility, adhesion, and wear resistance.

作用機序

The mechanism of action of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane involves its ability to form strong bonds with various substrates through its hydroxyl groups. These hydroxyl groups can undergo condensation reactions with other functional groups, leading to the formation of stable linkages. This property makes it an effective coupling agent and cross-linking agent in various applications .

類似化合物との比較

Similar Compounds

Uniqueness

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is unique due to its dual hydroxyl functionality, which allows it to participate in a wide range of chemical reactions. This dual functionality also enhances its effectiveness as a coupling agent and cross-linking agent compared to similar compounds that may lack one or both hydroxyl groups .

特性

IUPAC Name |

4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJKJLOCIDNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCO)O[Si](C)(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377681 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5931-17-9 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) impact the properties of polyurethane elastomers?

A: BHTD acts as a secondary chain extender in polyurethane elastomers, influencing both their mechanical properties and morphology. Research indicates that incorporating BHTD can disrupt the order of hard segments within the polymer [, ]. This disruption generally leads to elastomers with a lower flexural modulus and increased elongation, desirable traits for flexible materials.

Q2: Are there differences in how BHTD behaves compared to other chain extenders?

A: Yes, studies have shown that compared to non-silicon-based chain extenders like 2,2,3,3,4,4-hexafluoro-1,5-pentanediol (HFPD), BHTD causes less disruption to the hard segment order in polyurethane elastomers []. This difference is particularly noticeable when BHTD is used in lower concentrations. Additionally, BHTD, being silicon-based, improves the compatibility of polydimethylsiloxane (PDMS) soft segments with the harder segments of the polyurethane. This enhanced compatibility is not observed with chain extenders like HFPD and hydroquinone bis(2-hydroxyethyl)ether (HQHE) [].

Q3: How is this compound (BHTD) synthesized?

A: BHTD can be directly synthesized using a relatively straightforward method. This involves reacting dimethyldichlorosilane with purified tetrahydrofuran and magnesium powder in the presence of ethyl iodide and iodine as catalysts []. This reaction yields the desired BHTD molecule.

Q4: What are the characterization techniques used to confirm the successful synthesis of BHTD?

A: Researchers primarily utilize Fourier transform infrared (FTIR) spectroscopy and high-resolution 1H NMR to confirm the successful synthesis of BHTD []. These techniques provide detailed information about the molecule's structure, confirming the presence of the desired functional groups and bonding patterns.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B1333081.png)

![1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one](/img/structure/B1333083.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B1333087.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)

![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)